Pyrrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

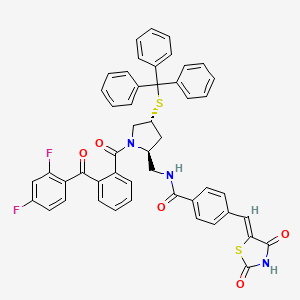

C49H37F2N3O5S2 |

|---|---|

Molecular Weight |

850.0 g/mol |

IUPAC Name |

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26-/t37-,38+/m0/s1 |

InChI Key |

XSCZRVUQXBBTRO-GYCZXHFISA-N |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Pyrrophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target interaction, downstream effects on eicosanoid and platelet-activating factor (PAF) biosynthesis, and a significant off-target activity related to intracellular calcium signaling. This document synthesizes key quantitative data, outlines detailed experimental protocols for assessing this compound's activity, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and inflammation biology.

Introduction

Inflammatory processes are intricately regulated by a complex network of signaling molecules. Among these, the metabolites of arachidonic acid, collectively known as eicosanoids, are key players in mediating and resolving inflammation. The release of arachidonic acid from membrane phospholipids is the rate-limiting step in eicosanoid biosynthesis and is primarily catalyzed by the cytosolic phospholipase A2α (cPLA2α). This compound has emerged as a highly potent and selective inhibitor of this enzyme, making it a valuable tool for studying the roles of cPLA2α in various physiological and pathological processes and a potential therapeutic agent for inflammatory diseases. This guide delves into the molecular mechanisms underpinning the action of this compound.

Primary Mechanism of Action: Inhibition of cPLA2α

The principal mechanism of action of this compound is the direct and reversible inhibition of cytosolic phospholipase A2α (cPLA2α).[1][2] cPLA2α is an 85-kDa enzyme that preferentially hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing arachidonic acid.

This compound exhibits high potency against cPLA2α, with IC50 values in the low nanomolar range.[3][4][5] Its inhibitory action is rapid and does not require a pre-incubation period, distinguishing it from other cPLA2α inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3).[2][5] The inhibition is reversible, meaning this compound does not form a permanent covalent bond with the enzyme.[1][2][6] This reversible nature is an important characteristic for a pharmacological inhibitor.

Downstream Consequences of cPLA2α Inhibition

By blocking the activity of cPLA2α, this compound effectively suppresses the release of arachidonic acid from cellular membranes.[1][2] This, in turn, leads to a significant reduction in the biosynthesis of a wide array of pro-inflammatory lipid mediators:

-

Prostaglandins and Thromboxanes: The cyclooxygenase (COX) pathway, which metabolizes arachidonic acid into prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2), is deprived of its substrate.[3][4]

-

Leukotrienes: The 5-lipoxygenase (5-LO) pathway, responsible for the synthesis of leukotrienes (e.g., LTB4), is similarly affected by the lack of available arachidonic acid.[3][6]

-

Platelet-Activating Factor (PAF): The biosynthesis of PAF also relies on the availability of a lysophospholipid precursor generated by cPLA2α. This compound has been shown to inhibit PAF biosynthesis.[6]

The inhibitory effects of this compound on the production of these downstream mediators are a direct consequence of substrate deprivation and not due to any direct inhibition of COX or lipoxygenase enzymes.[1][2][6]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Target/Process | System | IC50 Value | Reference |

| cPLA2α (isolated enzyme) | Enzyme Assay | 4.2 nM | [3][4][5] |

| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 nM | [3][5] |

| Arachidonic Acid Release | A23187-stimulated human whole blood | 0.19 µM | [3] |

| Prostaglandin E2 (PGE2) Synthesis | IL-1-induced human renal mesangial cells | 8.1 nM | [1][2] |

| Prostaglandin E2 (PGE2) Synthesis | A23187-stimulated THP-1 cells | 25 nM | [3][5] |

| Prostaglandin E2 (PGE2) Synthesis | A23187-stimulated human whole blood | 0.20 µM | [3] |

| Leukotriene C4 (LTC4) Synthesis | A23187-stimulated THP-1 cells | 14 nM | [3][5] |

| Leukotriene B4 (LTB4) Synthesis | A23187-stimulated human whole blood | 0.32 µM | [3] |

| Thromboxane B2 (TXB2) Synthesis | A23187-stimulated human whole blood | 0.16 µM | [3] |

| Leukotriene (LT) Biosynthesis | A23187-activated human neutrophils | 1-20 nM | [6] |

| Platelet-Activating Factor (PAF) Biosynthesis | Activated human neutrophils | 1-20 nM | [6] |

Table 2: Comparison of this compound with Other cPLA2α Inhibitors

| Inhibitor | Potency Relative to this compound | Nature of Inhibition | Reference |

| Arachidonyl trifluoromethyl ketone (AACOCF3) | 100 to 1000-fold less potent | Slow-binding | [1][2] |

| Methyl-arachidonoyl-fluoro-phosphonate (MAFP) | ~100-fold less potent | Irreversible | [6] |

Off-Target Mechanism: Inhibition of ER Calcium Release

Beyond its potent inhibition of cPLA2α, this compound exhibits a significant off-target effect: the inhibition of calcium release from the endoplasmic reticulum (ER).[7] This effect is independent of its action on cPLA2α, as it is observed in cells lacking the enzyme.[7]

This compound blocks ER calcium release triggered by agonists such as ATP and serum, as well as the calcium ionophore A23187.[7] However, it does not inhibit calcium release induced by thapsigargin, a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor. This suggests specificity for the IP3-mediated calcium release pathway.[7] The proposed mechanism for this off-target effect is the inhibition of a yet-unidentified serine hydrolase involved in the regulation of ER calcium release.[7] The ketone carbonyl group of this compound is thought to be crucial for this inhibitory activity.[7]

This off-target effect has important functional consequences, including the inhibition of the translocation of the cPLA2α C2 domain to the Golgi apparatus, a calcium-dependent process.[7] It is crucial for researchers to be aware of this dual mechanism of action and to carefully titrate this compound concentrations to dissect its cPLA2α-dependent and -independent effects. The off-target effects are typically observed at slightly higher concentrations (IC50 ~0.5–1 µM) than those required for cPLA2α inhibition (IC50 ~0.05 µM in the same cell system).[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's primary mechanism of action.

Caption: this compound's off-target effect on calcium signaling.

Experimental Workflows

Caption: Workflow for cPLA2α enzyme inhibition assay.

Caption: Workflow for cellular arachidonic acid release assay.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for assessing the activity of cPLA2α inhibitors like this compound.

cPLA2α Enzyme Inhibition Assay

This assay directly measures the effect of this compound on the catalytic activity of isolated cPLA2α.

Materials:

-

Purified recombinant human cPLA2α

-

Substrate: 1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine

-

Assay Buffer (e.g., Tris-HCl buffer containing CaCl2, DTT)

-

This compound stock solution in DMSO

-

Scintillation cocktail and vials

-

Microplate and incubator

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In a microplate, add the diluted this compound or vehicle control to the wells.

-

Add the purified cPLA2α enzyme to each well (except the no-enzyme control) and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipids).

-

Separate the released [1-14C]arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or solid-phase extraction.

-

Quantify the amount of released [1-14C]arachidonic acid using liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from the membranes of intact cells.

Materials:

-

Cell line (e.g., THP-1 monocytes, human neutrophils)

-

[3H]-Arachidonic Acid

-

Cell culture medium

-

This compound stock solution in DMSO

-

Calcium ionophore A23187

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Label the cells by incubating them with [3H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.

-

Wash the cells thoroughly with fresh medium to remove any unincorporated [3H]-Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore such as A23187 to induce cPLA2α activation and arachidonic acid release.

-

After a defined incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.

-

Measure the amount of radioactivity in the supernatant using a liquid scintillation counter.

-

Lyse the cells and measure the total radioactivity incorporated to normalize the data.

-

Calculate the percentage of [3H]-Arachidonic Acid released for each condition and determine the IC50 value of this compound.

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Quantification

This protocol describes the measurement of downstream eicosanoid products in cell culture supernatants following cell stimulation.

Materials:

-

Cell line (e.g., human renal mesangial cells, human neutrophils)

-

Cell culture medium and stimulating agents (e.g., IL-1β, A23187)

-

This compound stock solution in DMSO

-

PGE2 and LTB4 ELISA kits or LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., IL-1β for PGE2 in mesangial cells, A23187 for LTB4 in neutrophils).

-

Incubate for a time sufficient to allow for eicosanoid production (e.g., 4-24 hours for PGE2, 15-30 minutes for LTB4).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 or LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method for higher specificity and sensitivity.

-

Calculate the percentage of inhibition of eicosanoid synthesis for each this compound concentration and determine the IC50 value.

Intracellular Calcium Measurement

This assay is used to investigate the off-target effect of this compound on ER calcium release.

Materials:

-

Adherent cell line (e.g., fibroblasts)

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Physiological salt solution (with and without calcium)

-

This compound stock solution in DMSO

-

Agonists (e.g., ATP, serum)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Grow cells on glass coverslips or in a black-walled, clear-bottom multi-well plate.

-

Load the cells with a fluorescent calcium indicator like Fura-2 AM by incubating them in a physiological salt solution containing the dye.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with this compound or vehicle control.

-

Place the cells in a fluorescence imaging setup and record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

-

Add an agonist (e.g., ATP) to stimulate IP3 production and subsequent calcium release from the ER.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

Compare the magnitude and kinetics of the calcium transient in this compound-treated cells to control cells to assess the inhibitory effect.

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of cPLA2α. Its primary mechanism of action, the blockade of arachidonic acid release, leads to a broad-spectrum inhibition of the production of pro-inflammatory eicosanoids and PAF. This makes it an invaluable research tool for elucidating the role of cPLA2α in health and disease. However, researchers must remain cognizant of its off-target effects on intracellular calcium homeostasis, particularly when designing and interpreting experiments. The detailed methodologies and pathway diagrams provided in this guide are intended to equip scientists with the necessary information to effectively utilize this compound in their research and to further explore its therapeutic potential.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. mdpi.com [mdpi.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of Pyrrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Development

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₉H₃₇F₂N₃O₅S₂ | [4] |

| Molecular Weight | 849.96 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

Biological Activity and Mechanism of Action

Pyrrophenone is a highly potent and selective inhibitor of cPLA2α.[1][2][3] Its mechanism of action is characterized by reversible inhibition of the enzyme's activity, distinguishing it from other inhibitors like arachidonyl trifluoromethyl ketone (AACOCF₃), which exhibit slow-binding inhibition.[1][2] this compound's inhibitory effects extend to the esterase and lysophospholipase activities of cPLA2α.[1][2] Importantly, it displays significantly less potency against secretory PLA2s (types IB and IIA), highlighting its selectivity for the cytosolic isoform.[1][2]

The inhibition of cPLA2α by this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory lipid mediators.[1][2][5] This leads to a dose-dependent reduction in the synthesis of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), as well as platelet-activating factor (PAF).[2][5]

In Vitro and Cell-Based Inhibitory Activity

The inhibitory potency of this compound has been quantified in various assays, as summarized in the table below.

| Assay/Cell Line | Inhibitory Target | IC₅₀ Value | Reference |

| Isolated human cPLA2α | Enzyme Activity | 4.2 nM | [1] |

| A23187-stimulated THP-1 cells | Arachidonic Acid Release | 24 nM | [4] |

| A23187-stimulated THP-1 cells | Prostaglandin E₂ (PGE₂) Production | 25 nM | [4] |

| A23187-stimulated THP-1 cells | Leukotriene C₄ (LTC₄) Production | 14 nM | [4] |

| IL-1-induced human renal mesangial cells | Prostaglandin E₂ (PGE₂) Synthesis | 8.1 nM | [1][2] |

| fMLP-stimulated human neutrophils | 5-Lipoxygenase (5-LO) Product Biosynthesis | 1-10 nM | [3] |

| Thapsigargin-stimulated human neutrophils | Platelet-Activating Factor (PAF) Biosynthesis | 1-2 nM | [3] |

| A23187-stimulated human neutrophils | Prostaglandin E₂ (PGE₂) Biosynthesis | 3-4 nM | [3] |

Signaling Pathway

Caption: Inhibition of the cPLA2α signaling pathway by this compound.

Chemical Synthesis

The synthesis of this compound is described by Seno et al. in Bioorganic & Medicinal Chemistry Letters (2001).[1] The following is a summary of the likely synthetic approach based on the publication. A detailed, step-by-step protocol is not publicly available.

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocols

cPLA2α Enzyme Activity Assay

This protocol is a generalized representation based on methods described in the literature.[2]

-

Substrate Preparation: Prepare a mixed micellar substrate solution containing a fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine) and a detergent (e.g., Triton X-100) in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Enzyme Preparation: Dilute recombinant human cPLA2α to the desired concentration in the assay buffer.

-

Assay Procedure: a. In a microplate, add the assay buffer, this compound solution (or DMSO for control), and the enzyme solution. b. Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate solution. d. Monitor the increase in fluorescence over time, which corresponds to the release of the fluorescent fatty acid.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Arachidonic Acid Release Assay

This protocol is based on the methodology used with THP-1 human monocytic cells.[2]

-

Cell Culture: Culture THP-1 cells in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]arachidonic acid for 18-24 hours.

-

Inhibitor Treatment: Wash the cells to remove excess radiolabel and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 15 minutes).

-

Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid release.

-

Quantification: After stimulation, pellet the cells by centrifugation. Collect the supernatant and measure the amount of released [³H]arachidonic acid using liquid scintillation counting.

-

Data Analysis: Express the amount of released radioactivity as a percentage of the total incorporated radioactivity. Calculate the IC₅₀ value by plotting the percentage of inhibition of arachidonic acid release against the logarithm of the this compound concentration.

Prostaglandin E₂ (PGE₂) Production Assay in Human Neutrophils

This protocol is adapted from studies on human neutrophils.[3]

-

Isolation of Human Neutrophils: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulation: Induce PGE₂ production by stimulating the cells with an agonist such as A23187 or thapsigargin.

-

Sample Collection: Terminate the reaction by centrifugation. Collect the supernatant for PGE₂ analysis.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of this compound for PGE₂ production by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General experimental workflow for cell-based assays.

Conclusion

This compound stands out as a synthetically derived, highly potent, and selective inhibitor of cPLA2α. Its well-characterized mechanism of action and efficacy in cellular systems make it an indispensable tool for research in inflammation, eicosanoid biology, and related therapeutic areas. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important pharmacological agent. Further investigation into the therapeutic potential of this compound and its analogs is warranted.

References

- 1. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of triazole-Tethered pyrrolidine libraries: novel ECE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

Pyrrophenone: A Potent Modulator of the Arachidonic Acid Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The arachidonic acid (AA) cascade is a pivotal signaling pathway that governs a wide array of physiological and pathological processes, most notably inflammation.[1][2] At the heart of this cascade lies the enzymatic release of arachidonic acid from membrane phospholipids, a critical step that initiates the production of a diverse family of bioactive lipid mediators known as eicosanoids.[3][4] These include prostaglandins, thromboxanes, and leukotrienes, which are centrally involved in modulating inflammatory responses, immune function, and hemostasis.[1][5] The enzyme cytosolic phospholipase A2α (cPLA2α) is the key gatekeeper for the liberation of arachidonic acid, making it a prime therapeutic target for controlling inflammation.[6][7] Pyrrophenone, a novel pyrrolidine-based compound, has emerged as a highly potent and selective inhibitor of cPLA2α, offering a powerful tool to dissect the intricacies of the arachidonic acid cascade and a promising lead for the development of new anti-inflammatory agents.[6][8]

This technical guide provides a comprehensive overview of this compound's role in the arachidonic acid cascade, detailing its mechanism of action, inhibitory potency, and effects on downstream signaling. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, lipid signaling, and pharmacology.

Mechanism of Action: Potent and Reversible Inhibition of cPLA2α

This compound exerts its effects by directly inhibiting the enzymatic activity of cytosolic phospholipase A2α (cPLA2α).[6] This enzyme is considered the rate-limiting step in the biosynthesis of eicosanoids.[6][7] Upon cellular stimulation, cPLA2α translocates to the membrane, where it selectively hydrolyzes the sn-2 position of phospholipids to release arachidonic acid.[9]

This compound is a highly potent inhibitor of cPLA2α, with reported IC50 values in the low nanomolar range.[10][11][12] Its inhibitory activity has been shown to be significantly more potent—by two to three orders of magnitude—than other commonly used cPLA2α inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3).[6][7]

A key characteristic of this compound's interaction with cPLA2α is its reversible nature.[6][7] This is in contrast to other inhibitors like AACOCF3, which exhibit slow-binding inhibition.[6] The reversible inhibition by this compound suggests a rapid on-off binding rate to the enzyme's active site.[8] Furthermore, this compound's inhibitory action is rapid and does not necessitate a pre-incubation period.[11] Beyond its primary phospholipase activity, this compound has also been demonstrated to inhibit the esterase and lysophospholipase activities of cPLA2α.[6][7]

Crucially, this compound exhibits high selectivity for cPLA2α over other phospholipase A2 enzymes, such as the 14 kDa secretory PLA2s (sPLA2), types IB and IIA.[6][7] This selectivity is critical for minimizing off-target effects and for precisely probing the role of cPLA2α in cellular processes. However, it is important to note that at higher concentrations (IC50 of ~0.5–1 µM), off-target effects, such as the inhibition of calcium release from the endoplasmic reticulum, have been observed.[9]

Impact on the Arachidonic Acid Cascade

By inhibiting cPLA2α, this compound effectively blocks the initial and rate-limiting step of the arachidonic acid cascade. This leads to a significant reduction in the release of arachidonic acid from cellular membranes.[6][10] Consequently, the production of all downstream eicosanoids is suppressed.[6] This includes metabolites from both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6] this compound has been shown to dose-dependently inhibit the synthesis of:

-

Thromboxanes: such as Thromboxane B2 (TXB2)[10]

-

Leukotrienes: such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4)[10][11]

This broad-spectrum inhibition of eicosanoid production underscores the central role of cPLA2α in initiating the inflammatory cascade and highlights the therapeutic potential of this compound in inflammatory diseases.[6]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound against cPLA2α and its effects on the production of downstream mediators.

Table 1: In Vitro Inhibition of cPLA2α by this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 4.2 nM | Isolated human cPLA2α | [10][11][12] |

Table 2: Inhibition of Arachidonic Acid Release and Eicosanoid Production in Cellular Assays

| Cell Type | Stimulus | Measured Mediator | IC50 Value | Reference |

| Human Monocytic Cells (THP-1) | Calcium Ionophore (A23187) | Arachidonic Acid Release | 0.024 µM (24 nM) | [6][7][11] |

| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 Synthesis | 0.0081 µM (8.1 nM) | [6][7] |

| A23187-stimulated THP-1 cells | A23187 | Prostaglandin E2 (PGE2) | 25 nM | [11] |

| A23187-stimulated THP-1 cells | A23187 | Leukotriene C4 (LTC4) | 14 nM | [11] |

| Human Neutrophils (PMN) | Various (fMLP, PAF, A23187, thapsigargin) | Leukotrienes (LTs), PGE2, Platelet-Activating Factor (PAF) | 1-20 nM | [8][13] |

| Human Whole Blood | A23187 | Arachidonic Acid (AA) | 0.19 µM | [12] |

| Human Whole Blood | A23187 | Prostaglandin E2 (PGE2) | 0.20 µM | [12] |

| Human Whole Blood | A23187 | Thromboxane B2 (TXB2) | 0.16 µM | [12] |

| Human Whole Blood | A23187 | Leukotriene B4 (LTB4) | 0.32 µM | [12] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the inhibitory effects of this compound.

cPLA2α Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of isolated cPLA2α.

-

Enzyme and Substrate Preparation:

-

Recombinant human cPLA2α is purified and stored in an appropriate buffer at -80°C.

-

A vesicle suspension of a suitable phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine) is prepared by sonication.

-

-

Assay Procedure:

-

The assay is typically performed in a reaction buffer containing Tris-HCl, CaCl2, and DTT.

-

Varying concentrations of this compound (dissolved in DMSO) are pre-incubated with the cPLA2α enzyme for a short period at room temperature.

-

The enzymatic reaction is initiated by the addition of the radiolabeled phospholipid substrate.

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., Dole's reagent).

-

The released radiolabeled arachidonic acid is separated from the unhydrolyzed substrate by solvent extraction and quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from intact cells.

-

Cell Culture and Labeling:

-

A suitable cell line (e.g., human monocytic THP-1 cells) is cultured under standard conditions.

-

Cells are labeled overnight with [3H]arachidonic acid, which is incorporated into the cellular membrane phospholipids.

-

The cells are then washed to remove unincorporated radiolabel.

-

-

Assay Procedure:

-

The labeled cells are resuspended in a physiological buffer.

-

Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Arachidonic acid release is stimulated by adding an agonist (e.g., calcium ionophore A23187, interleukin-1).

-

After a defined incubation period, the reaction is stopped by centrifugation to pellet the cells.

-

The amount of [3H]arachidonic acid released into the supernatant is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibition of arachidonic acid release is calculated for each this compound concentration.

-

The IC50 value is determined as described for the enzyme inhibition assay.

-

Eicosanoid Production Assay in Human Whole Blood

This assay assesses the effect of this compound on the synthesis of various eicosanoids in a more physiologically relevant ex vivo system.

-

Blood Collection and Treatment:

-

Freshly drawn human blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of whole blood are pre-incubated with different concentrations of this compound or vehicle for a specified time at 37°C.

-

-

Stimulation and Sample Processing:

-

Eicosanoid synthesis is initiated by adding a stimulus (e.g., calcium ionophore A23187).

-

The reaction is incubated for a defined period and then terminated by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further metabolism.

-

Plasma is separated by centrifugation.

-

-

Quantification by LC-MS/MS:

-

The plasma samples are subjected to solid-phase extraction to isolate the lipid mediators.

-

The levels of specific prostaglandins (e.g., PGE2), thromboxanes (e.g., TXB2), and leukotrienes (e.g., LTB4) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

The inhibition of the production of each eicosanoid is calculated for each this compound concentration.

-

IC50 values are determined by dose-response curve fitting.

-

Conclusion

This compound stands out as a highly potent, selective, and reversible inhibitor of cPLA2α. Its ability to effectively shut down the arachidonic acid cascade at its origin makes it an invaluable tool for investigating the complex roles of eicosanoids in health and disease. The comprehensive data on its inhibitory profile, coupled with a clear understanding of its mechanism of action, positions this compound as a significant lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide should empower researchers to further explore the potential of this compound and to accelerate the discovery of new treatments for a wide range of inflammatory conditions.

References

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization and In Vitro Studies of Pyrrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrophenone has emerged as a potent and highly specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the initial characterization and in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of cPLA2α inhibition.

Introduction

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids. This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of lipid mediators including prostaglandins and leukotrienes, which are pivotal in inflammatory responses. This compound, a novel pyrrolidine-based compound, has been identified as one of the most potent and specific inhibitors of cPLA2α to date.[1] Its reversible and highly selective inhibitory action makes it an invaluable tool for studying the physiological and pathological roles of cPLA2α and a promising candidate for the development of anti-inflammatory therapeutics.[1][2]

Mechanism of Action

This compound exerts its primary effect through the direct inhibition of cPLA2α. By binding to the enzyme, it blocks its phospholipase, esterase, and lysophospholipase activities.[1] This inhibition prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids, thereby halting the downstream production of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]

It is crucial to note that at higher concentrations, this compound exhibits an off-target effect by inhibiting calcium release from the endoplasmic reticulum (ER).[3] This effect is independent of its cPLA2α inhibitory activity and should be considered when designing and interpreting experiments.[3]

Signaling Pathway of this compound's Primary Target

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and eicosanoid synthesis.

Off-Target Signaling Pathway of this compound

Caption: High concentrations of this compound can inhibit calcium release from the ER.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against Phospholipase A2 Enzymes

| Enzyme Target | IC₅₀ (nM) | Notes |

| Cytosolic PLA2α (cPLA2α) | 4.2 | Potent and specific inhibition.[4][5][6] |

| Secretory PLA2 (sPLA2) Type IB | >25,000 | Over two orders of magnitude less potent than for cPLA2α.[1] |

| Secretory PLA2 (sPLA2) Type IIA | >25,000 | Over two orders of magnitude less potent than for cPLA2α.[1] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Stimulus | Measured Output | IC₅₀ (nM) | Reference |

| THP-1 (human monocytic cells) | A23187 | Arachidonic Acid Release | 24 | [1] |

| THP-1 (human monocytic cells) | A23187 | Prostaglandin E₂ (PGE₂) | 25 | |

| THP-1 (human monocytic cells) | A23187 | Leukotriene C₄ (LTC₄) | 14 | |

| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E₂ (PGE₂) | 8.1 | [1] |

| Human Neutrophils | A23187, fMLP, Thapsigargin | Leukotrienes (LTs) | 1-20 | [2] |

| Human Neutrophils | A23187, fMLP, Thapsigargin | Prostaglandin E₂ (PGE₂) | 1-20 | [2] |

| Human Neutrophils | A23187, fMLP, Thapsigargin | Platelet-Activating Factor (PAF) | 1-20 | [2] |

Detailed Experimental Protocols

The following are synthesized methodologies for key experiments cited in the characterization of this compound.

In Vitro cPLA2α Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified cPLA2α.

Methodology:

-

Enzyme Preparation: Recombinant human cPLA2α is purified and prepared in a suitable assay buffer.

-

Substrate Preparation: A fluorescent or radioactive phospholipid substrate (e.g., a derivative of phosphatidylcholine with a fluorescent or radiolabeled fatty acid at the sn-2 position) is emulsified in the assay buffer.

-

Inhibition Assay:

-

Varying concentrations of this compound (typically in DMSO, with final DMSO concentration kept below 1%) are pre-incubated with the purified cPLA2α for a short period (e.g., 10-15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the phospholipid substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

-

The reaction is terminated, and the amount of released fluorescent or radiolabeled fatty acid is quantified using a fluorometer or scintillation counter, respectively.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

Objective: To measure the effect of this compound on stimulated arachidonic acid release from cells.

Methodology:

-

Cell Culture and Labeling:

-

Human monocytic THP-1 cells are cultured in appropriate media.

-

Cells are labeled overnight with [³H]arachidonic acid, which incorporates into the cell membranes.

-

Cells are washed to remove unincorporated [³H]arachidonic acid.

-

-

Inhibitor Treatment and Stimulation:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Arachidonic acid release is stimulated by adding a calcium ionophore such as A23187.

-

-

Quantification of AA Release:

-

After a short incubation period (e.g., 5-10 minutes), the cell culture supernatant is collected.

-

The amount of released [³H]arachidonic acid in the supernatant is measured by scintillation counting.

-

-

Data Analysis: The amount of released [³H]arachidonic acid is expressed as a percentage of the total incorporated radioactivity. The IC₅₀ value for the inhibition of AA release is calculated from the dose-response curve.

Eicosanoid Production Assay (PGE₂ and LTC₄)

Objective: To quantify the inhibitory effect of this compound on the production of downstream eicosanoids.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., THP-1, human renal mesangial cells, or human neutrophils) are cultured to an appropriate density.

-

Cells are pre-treated with various concentrations of this compound or vehicle.

-

-

Stimulation:

-

Eicosanoid production is induced with a relevant stimulus (e.g., A23187 for THP-1 cells, IL-1 for mesangial cells).

-

-

Sample Collection and Analysis:

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentrations of PGE₂ and LTC₄ in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

-

-

Data Analysis: The IC₅₀ values for the inhibition of PGE₂ and LTC₄ production are determined from their respective dose-response curves.

Experimental Workflow Diagram

Caption: General workflow for in vitro cellular assays with this compound.

Conclusion

The initial characterization and in vitro studies of this compound have established it as a highly potent, specific, and reversible inhibitor of cPLA2α. Its ability to effectively block the production of pro-inflammatory eicosanoids in various cellular models underscores its potential as a therapeutic agent for inflammatory diseases. However, researchers should remain mindful of its off-target effects on calcium signaling, particularly at higher concentrations. This guide provides a foundational understanding of this compound's properties and methodologies for its study, aiming to facilitate further research and development in the field of inflammation and lipid signaling.

References

- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pyrrophenone: A Technical Guide to its Impact on Eicosanoid and Platelet-Activating Factor (PAF) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pyrrophenone, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), and its consequential effects on the biosynthesis of eicosanoids and Platelet-Activating Factor (PAF). This document summarizes key quantitative data, outlines experimental methodologies from seminal studies, and provides visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Cytosolic Phospholipase A2α

This compound exerts its influence on inflammatory mediator production by directly targeting and inhibiting the group IVA cytosolic phospholipase A2 (cPLA2α)[1][2][3][4][5]. cPLA2α is a critical enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA) and lysophospholipids, such as lyso-PAF[1][3]. These molecules serve as the primary precursors for the synthesis of eicosanoids and PAF, respectively[1][3]. By inhibiting cPLA2α, this compound effectively curtails the availability of these precursors, thereby blocking the downstream production of these potent lipid mediators[1][3][4]. The inhibition of cPLA2α by this compound is reversible and significantly more potent—by two to three orders of magnitude—than other inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3)[4][5].

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified across various experimental systems. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its target enzyme and in various cell-based assays.

Table 1: Inhibition of Purified cPLA2α Enzyme Activity

| Parameter | IC50 Value | Reference |

| Inhibition of human cPLA2α | 4.2 nM | [2][6][7] |

Table 2: Inhibition of Eicosanoid and PAF Precursor Release

| Cell Type | Stimulant | Analyte | IC50 Value | Reference |

| THP-1 cells | A23187 | Arachidonic Acid Release | 24 ± 1.7 nM | [2] |

| Human Neutrophils (PMN) | Thapsigargin | Arachidonic Acid Release | ~1-2 nM | [3] |

| Human Neutrophils (PMN) | Thapsigargin | Lyso-PAF Release | ~1-2 nM | [3] |

Table 3: Inhibition of Eicosanoid and PAF Biosynthesis in Cellular Assays

| Cell Type/System | Stimulant | Analyte | IC50 Value | Reference |

| Human Neutrophils (PMN) | fMLP, PAF, Thapsigargin | 5-Lipoxygenase products (Leukotrienes) | 1-10 nM | [3] |

| Human Neutrophils (PMN) | Thapsigargin | Platelet-Activating Factor (PAF) | 1-2 nM | [3] |

| Human Neutrophils (PMN) | A23187 | Prostaglandin E2 (PGE2) | 3-4 nM | [3] |

| Human Whole Blood | A23187 | Prostaglandin E2 (PGE2) | 0.20 ± 0.047 µM | [2] |

| Human Whole Blood | A23187 | Thromboxane B2 (TXB2) | 0.16 ± 0.093 µM | [2] |

| Human Whole Blood | A23187 | Leukotriene B4 (LTB4) | 0.32 ± 0.24 µM | [2] |

| THP-1 cells | A23187 | Prostaglandin E2 (PGE2) | 25 ± 19 nM | [2] |

| THP-1 cells | A23187 | Leukotriene C4 (LTC4) | 14 ± 6.7 nM | [2] |

| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 (PGE2) | 8.1 nM | [4][5] |

Signaling Pathways and this compound's Point of Intervention

The biosynthesis of eicosanoids and PAF involves a series of enzymatic steps, with cPLA2α acting as the initial gatekeeper. The following diagrams illustrate these pathways and the inhibitory action of this compound.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Preparation and Stimulation of Human Neutrophils (PMN)

-

Isolation: Human PMN are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Freshly isolated PMN are resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium.

-

Inhibitor Pre-incubation: this compound, solubilized in a vehicle like DMSO, is added to the PMN suspension at various concentrations and incubated for a specified period (e.g., 10 minutes) at 37°C. The final concentration of the vehicle should be kept low (e.g., <0.2%) to avoid non-specific effects.

-

Stimulation: The biosynthesis of lipid mediators is initiated by adding a stimulating agent. Common agonists and their typical concentrations include:

-

fMLP (N-formyl-methionyl-leucyl-phenylalanine): A bacterial peptide mimic.

-

PAF (Platelet-Activating Factor): A potent lipid mediator.

-

A23187 or Ionomycin: Calcium ionophores that increase intracellular calcium levels.

-

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which also elevates intracellular calcium.

-

-

Incubation: The stimulated cells are incubated for a defined period (e.g., 5-15 minutes) at 37°C to allow for the synthesis and release of eicosanoids and PAF.

-

Termination and Sample Collection: The reaction is stopped, often by centrifugation in the cold to pellet the cells. The supernatant is collected for the analysis of released lipid mediators.

Quantification of Eicosanoids and PAF

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): For purification and concentration of lipid mediators from the cell supernatants, C18 SPE cartridges are commonly used. This step removes interfering substances and prepares the sample for analysis.

-

-

Analytical Techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are frequently used for the quantification of specific eicosanoids like PGE2 and LTB4, and for PAF. These assays offer high sensitivity and specificity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the simultaneous identification and quantification of a wide range of lipid mediators. It offers high accuracy and the ability to measure multiple analytes in a single run. For PAF analysis, a deuterated internal standard (e.g., 2H4-PAF) is often added to the samples before extraction to ensure accurate quantification.

-

The workflow for a typical experiment is illustrated below.

Specificity and Control Experiments

To ensure that the observed inhibition of eicosanoid and PAF biosynthesis is a direct result of cPLA2α inhibition, several control experiments are crucial.

-

Reversal with Exogenous Precursors: The inhibitory effect of this compound can be specifically bypassed by providing the downstream precursors exogenously. The addition of arachidonic acid to this compound-treated cells should restore eicosanoid production, and the addition of lyso-PAF should rescue PAF synthesis. This demonstrates that the downstream enzymatic machinery (COX, LOX, LPCAT) is not directly affected by this compound[1][3].

-

Comparison with Other Inhibitors: The potency and specificity of this compound can be benchmarked against other known PLA2 inhibitors, such as MAFP and AACOCF3. Studies have shown this compound to be significantly more potent and specific[1][3].

-

Assessment of Off-Target Effects: While highly specific for cPLA2α, it is important to consider potential off-target effects, especially at higher concentrations. For instance, at concentrations above 0.5 µM, this compound has been shown to affect calcium mobilization from the endoplasmic reticulum, which could indirectly impact cellular processes[8]. Therefore, careful dose-response studies are essential to delineate cPLA2α-specific effects from off-target activities. This compound has been shown to not directly inhibit phospholipase D (PLD) activity at concentrations up to 10 µM[1][3].

Conclusion

This compound is a powerful and highly specific pharmacological tool for investigating the roles of cPLA2α in the biosynthesis of eicosanoids and PAF. Its potent inhibitory activity at nanomolar concentrations makes it an invaluable reagent for dissecting the intricate signaling pathways involved in inflammation and other physiological and pathological processes. When used with appropriate controls and at concentrations that avoid off-target effects, this compound can provide clear insights into the central role of cPLA2α in lipid mediator production. This technical guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Inhibition Profile of Pyrrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enzymatic inhibition profile of Pyrrophenone, a potent and highly specific inhibitor of cytosolic phospholipase A2α (cPLA2α). This compound serves as a critical pharmacological tool for investigating the roles of cPLA2α in cellular signaling and inflammatory processes. This guide summarizes its inhibitory activity, mechanism of action, effects on signaling pathways, and detailed experimental methodologies.

Mechanism of Action and Specificity

This compound is a potent, reversible inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids.[1][2] Its mechanism of inhibition is distinct from other common PLA2 inhibitors; unlike the irreversible inhibitor methyl-arachidonoyl-fluoro-phosphonate (MAFP) or the slow-binding inhibitor arachidonyl-trifluoromethylketone (AACOCF3), this compound's inhibitory effect is reversible.[2][3] This is believed to occur through the formation of a hemiketal between its ketone carbonyl group and the active site serine of the enzyme.[4]

The specificity of this compound is a key feature. Its inhibitory activity against cPLA2α is two to three orders of magnitude more potent than against 14 kDa secretory PLA2s (sPLA2s), such as types IB and IIA.[1][3] Furthermore, studies have shown that this compound does not directly inhibit downstream enzymes in the eicosanoid pathway, such as cyclooxygenases (COX) or lipoxygenases (LOX).[1][3] It also shows no direct inhibitory effect on phospholipase D (PLD) activity in fMLP-activated human neutrophils.[2][5]

Quantitative Inhibition Profile

The potency of this compound has been characterized across various enzymatic and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory concentration (IC50).

Table 1: Inhibitory Potency of this compound against cPLA2α and Downstream Products

| Target/Process | System/Cell Type | Stimulant | IC50 Value | Reference |

| cPLA2α (isolated enzyme) | Isolated human cPLA2α | - | 4.2 nM | [6][7][8] |

| Arachidonic Acid Release | Human Monocytic Cells (THP-1) | A23187 | 24 nM (0.024 µM) | [1][3] |

| Arachidonic Acid Release | Human Whole Blood | A23187 | 190 nM (0.19 µM) | [6] |

| Prostaglandin E2 (PGE2) Synthesis | Human Renal Mesangial Cells | Interleukin-1 | 8.1 nM (0.0081 µM) | [1][3] |

| Prostaglandin E2 (PGE2) Synthesis | Human Neutrophils (PMN) | A23187 | 3-4 nM | [2] |

| Prostaglandin E2 (PGE2) Synthesis | Human Whole Blood | A23187 | 200 nM (0.20 µM) | [6] |

| Leukotriene (LT) Biosynthesis | Human Neutrophils (PMN) | fMLP, PAF, Thapsigargin | 1-10 nM | [2] |

| Leukotriene C4 (LTC4) Synthesis | Human Monocytic Cells (THP-1) | A23187 | 14 nM | [6] |

| Leukotriene B4 (LTB4) Synthesis | Human Whole Blood | A23187 | 320 nM (0.32 µM) | [6] |

| Platelet-Activating Factor (PAF) Biosynthesis | Human Neutrophils (PMN) | Thapsigargin | 1-2 nM | [2] |

| Thromboxane B2 (TXB2) Synthesis | Human Whole Blood | A23187 | 160 nM (0.16 µM) | [6] |

Table 2: Selectivity Profile of this compound

| Enzyme Family | Specific Enzyme(s) | Effect | Potency vs. cPLA2α | Reference |

| Secretory PLA2 (sPLA2) | Types IB and IIA | Inhibition | >100-fold less potent | [1][3] |

| Cyclooxygenase (COX) | Not specified | No direct effect | N/A | [1][3] |

| Lipoxygenase (LOX) | Not specified | No direct effect | N/A | [1][3] |

| Phospholipase D (PLD) | PLD in fMLP-activated PMN | No direct inhibition up to 10 µM | N/A | [2][5] |

Signaling Pathway Inhibition

This compound's primary mechanism of action is the blockade of the initial step in the eicosanoid and platelet-activating factor (PAF) signaling cascades. By inhibiting cPLA2α, it prevents the release of arachidonic acid (AA) and lyso-PAF from membrane phospholipids, thereby depriving downstream enzymes of their necessary substrates.[2][5] This leads to the potent inhibition of the biosynthesis of prostaglandins, thromboxanes, leukotrienes, and PAF, which are all critical mediators of inflammation.[9]

Figure 1. this compound inhibits the cPLA2α-mediated release of arachidonic acid.

Off-Target Effects: Calcium Mobilization

While highly specific for cPLA2α over other phospholipases, this compound has a known off-target effect at higher concentrations (IC50 ~0.5–1 µM). It can inhibit the release of calcium (Ca2+) from the endoplasmic reticulum (ER) in response to stimuli like ATP and A23187.[4] This effect is independent of cPLA2α, as it occurs in cells lacking the enzyme. This inhibition of calcium mobilization can, in turn, block the translocation of the cPLA2α C2 domain to the Golgi apparatus, a calcium-dependent process.[4] Researchers should be mindful of this off-target activity and perform careful dose-response studies.

Figure 2. Off-target effect of this compound on ER calcium release.

Experimental Protocols & Workflow

The following are generalized methodologies for assessing the inhibitory activity of this compound, synthesized from published studies.[2][3]

Protocol 1: Cell-Based Arachidonic Acid (AA) Release Assay

-

Cell Culture: Culture human monocytic cells (e.g., THP-1) or neutrophils (PMN) under standard conditions. For AA release assays, cells are often pre-labeled by incubating with [3H]arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.

-

Inhibitor Treatment: Wash the cells to remove unincorporated [3H]AA. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.

-

Cell Stimulation: Add a stimulating agent such as the calcium ionophore A23187 or thapsigargin to induce cPLA2α activation and subsequent AA release. Incubate for a defined period (e.g., 5-10 minutes).

-

Quantification: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells. Collect the supernatant.

-

Analysis: Measure the amount of released [3H]AA in the supernatant using liquid scintillation counting. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Eicosanoid and PAF Biosynthesis Assay

-

Cell Preparation: Isolate human neutrophils (PMN) from fresh whole blood. Resuspend the cells in an appropriate buffer.

-

Inhibitor Incubation: Pre-treat PMN suspensions with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.

-

Stimulation: Activate the cells with a relevant agonist (e.g., fMLP, PAF, or A23187) for a set time (e.g., 5-10 minutes) to stimulate the biosynthesis of eicosanoids and PAF.

-

Reaction Termination & Extraction: Stop the incubations by adding a cold stop solution (e.g., methanol/acetonitrile). Add internal standards for quantification. Extract the lipid mediators from the supernatant using solid-phase extraction.

-

Analysis: Quantify the levels of specific leukotrienes (e.g., LTB4), prostaglandins (e.g., PGE2), and PAF using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50 from the concentration-inhibition curves.

Figure 3. General experimental workflow for evaluating this compound's inhibitory activity.

Conclusion

This compound is a highly potent and specific reversible inhibitor of cPLA2α. Its ability to effectively block the production of a wide range of pro-inflammatory lipid mediators makes it an invaluable tool for research in inflammation, cell signaling, and drug development. While its off-target effects on calcium signaling must be considered during experimental design, its well-characterized profile, superior potency, and specificity compared to other inhibitors solidify its role as a benchmark compound for studying the function and therapeutic potential of targeting cPLA2α.[2][5]

References

- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Pharmacological profiling of Pyrrophenone

An In-Depth Technical Guide to the Pharmacological Profile of Pyrrophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, reversible, and highly specific inhibitor of cytosolic phospholipase A₂α (cPLA₂α), a critical enzyme in the inflammatory cascade.[1][2] By blocking the activity of cPLA₂α, this compound effectively prevents the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step for the production of downstream pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][2][3] Its high potency and selectivity make it a valuable pharmacological tool for studying the roles of cPLA₂α in various physiological and pathological processes.[3][4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and known signaling pathway interactions.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the cPLA₂α enzyme.[1][5] This action prevents the hydrolysis of phospholipids at the sn-2 position, thereby blocking the liberation of arachidonic acid.[3] Consequently, the entire eicosanoid biosynthesis pathway is suppressed, as the substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not available.[1][2] This leads to a potent anti-inflammatory effect by inhibiting the production of prostaglandins, thromboxanes, and leukotrienes.[5][6] The inhibition is reversible and does not exhibit the slow-binding characteristics observed with some other cPLA₂α inhibitors.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in enzymatic and cellular assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Enzymatic and Cellular Inhibition

| Target/Assay | System | Stimulus | IC₅₀ Value | Reference(s) |

| Enzyme Activity | Isolated human cPLA₂α | - | 4.2 nM | [5][6] |

| Arachidonic Acid Release | THP-1 Human Monocytic Cells | A23187 | 24 nM | [1][2][5] |

| Human Whole Blood | A23187 | 190 nM | [5] | |

| Prostaglandin E₂ (PGE₂) Production | Human Renal Mesangial Cells | Interleukin-1 | 8.1 nM | [1][2] |

| THP-1 Human Monocytic Cells | A23187 | 25 nM | [5] | |

| Human Polymorphonuclear Neutrophils (PMNs) | Various | 1-20 nM | [3][4] | |

| Human Whole Blood | A23187 | 200 nM | [5] | |

| Leukotriene C₄ (LTC₄) Production | THP-1 Human Monocytic Cells | A23187 | 14 nM | [5] |

| Leukotriene B₄ (LTB₄) Production | Human Whole Blood | A23187 | 320 nM | [5] |

| Thromboxane B₂ (TXB₂) Production | Human Whole Blood | A23187 | 160 nM | [5] |

| Platelet-Activating Factor (PAF) Production | Human Polymorphonuclear Neutrophils (PMNs) | Various | 1-20 nM | [3][4] |

Table 2: Selectivity Profile

| Target Enzyme | Inhibition vs. cPLA₂α | Finding | Reference(s) |

| Secretory PLA₂ (sPLA₂, Types IB & IIA) | >100-fold less potent | Demonstrates high selectivity for cytosolic vs. secretory PLA₂. | [1][2] |

| Cyclooxygenase (COX) Pathways | No direct effect | Inhibition of eicosanoid synthesis is due to substrate deprivation, not direct enzyme inhibition. | [1][2] |

| Lipoxygenase (LOX) Pathways | No direct effect | Inhibition of eicosanoid synthesis is due to substrate deprivation, not direct enzyme inhibition. | [1][2] |

| Phospholipase D (PLD) | No direct effect | No alteration of PLD activity in fMLP-activated neutrophils. | [3] |

Table 3: Off-Target Activity

| Off-Target Effect | System | IC₅₀ Value | Note | Reference(s) |

| ER Calcium Release | cPLA₂α-deficient fibroblasts | ~0.5 - 1.0 µM | Occurs at concentrations higher than those needed for cPLA₂α inhibition. Mediated by a putative serine hydrolase. | [7] |

Signaling Pathways

Primary Signaling Pathway: Inhibition of Eicosanoid Production

This compound's primary therapeutic and research utility comes from its potent interruption of the cPLA₂α-mediated signaling cascade. Upon cellular stimulation by inflammatory signals or calcium ionophores, cPLA₂α translocates to the membrane, where it liberates arachidonic acid. This compound directly binds to and inhibits cPLA₂α, preventing this crucial first step.

Caption: this compound inhibits cPLA₂α, blocking arachidonic acid release.

Off-Target Signaling Pathway: Interference with ER Calcium Release

At micromolar concentrations, this compound exhibits an off-target effect by blocking calcium (Ca²⁺) release from the endoplasmic reticulum (ER).[7] This effect is independent of cPLA₂α and is proposed to involve the inhibition of a serine hydrolase that regulates the IP₃-mediated Ca²⁺ release pathway.[7] This can consequently inhibit the Ca²⁺-dependent translocation of proteins, including cPLA₂α itself, to their membrane targets.[7]

Caption: Off-target effect: this compound inhibits ER calcium release.

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological profiling of this compound, based on published literature.[1][3]

Protocol: Cellular Arachidonic Acid (AA) Release Assay

Objective: To quantify the inhibitory effect of this compound on agonist-induced AA release from cells.

Materials:

-

Cell line (e.g., THP-1 human monocytic cells).

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

-

[³H]Arachidonic Acid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

This compound stock solution (in DMSO).

-

Cell stimulus (e.g., Calcium Ionophore A23187).

-

Scintillation cocktail and counter.

Methodology:

-

Cell Labeling: Plate cells (e.g., 1x10⁶ cells/well) and label overnight with [³H]Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium. This incorporates the radiolabel into the cell membrane phospholipids.

-

Washing: Gently wash the cells twice with assay buffer containing 0.1% BSA to remove unincorporated [³H]AA.

-

Inhibitor Pre-incubation: Add assay buffer containing various concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the stimulus (e.g., A23187, final concentration 1-5 µM) to each well to induce AA release. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: Carefully collect the supernatant, which contains the released [³H]AA.

-

Quantification: Add the supernatant to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of AA release relative to the total incorporated radioactivity (determined from cell lysates). Plot the percentage inhibition against this compound concentration to determine the IC₅₀ value.

Protocol: Eicosanoid Production Measurement by ELISA/LC-MS

Objective: To measure the inhibition of specific eicosanoids (e.g., PGE₂, LTB₄) in cell culture supernatants or whole blood.

Materials:

-

Cells (e.g., human renal mesangial cells) or fresh human whole blood.

-

This compound stock solution (in DMSO).

-

Cell stimulus (e.g., Interleukin-1 for mesangial cells; A23187 for whole blood).

-

Commercially available ELISA kits for the specific eicosanoid (e.g., PGE₂ EIA Kit) or access to an LC-MS/MS system.

-

Stop solution (e.g., containing a COX inhibitor like indomethacin for sample processing).

Methodology:

-

Cell Plating/Blood Collection: Plate cells and allow them to adhere, or use fresh heparinized whole blood.

-

Inhibitor Pre-incubation: Pre-incubate the cells or whole blood with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulation: Add the appropriate stimulus and incubate for the desired time (e.g., 16-24 hours for IL-1; 30-60 minutes for A23187).

-

Sample Collection: Centrifuge the samples to pellet cells/blood cells and collect the supernatant/plasma.

-

Quantification (ELISA): Analyze the supernatant for the eicosanoid of interest according to the manufacturer's protocol for the specific ELISA kit.

-

Quantification (LC-MS/MS): Alternatively, perform solid-phase extraction on the samples to concentrate the lipid mediators, then analyze via a validated LC-MS/MS method for absolute quantification.

-

Data Analysis: Calculate the inhibition of eicosanoid production at each this compound concentration relative to the vehicle-treated control and determine the IC₅₀ value.

References

- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrrophenone in Cell-Based Inflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these downstream signaling molecules, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in cell-based inflammation assays. It is intended to guide researchers in accurately assessing the anti-inflammatory potential of this compound.

Mechanism of Action

This compound acts as a reversible inhibitor of cPLA2α, with a reported IC50 value of approximately 4.2 nM.[1][2][3] Its inhibitory action is highly specific for cPLA2α, with significantly less activity against other phospholipase A2 enzymes, such as the secretory PLA2s (sPLA2s).[4] The inhibition of cPLA2α by this compound leads to a dose-dependent reduction in the release of arachidonic acid from stimulated cells.[1][4] This, in turn, suppresses the synthesis of eicosanoids, including prostaglandin E2 (PGE2) and leukotriene C4 (LTC4).[1][2] It is important to note that at concentrations exceeding 0.5 µM, this compound may exhibit off-target effects, including the inhibition of calcium release from the endoplasmic reticulum.[5] Therefore, careful dose-response studies are crucial to ensure that the observed effects are due to the specific inhibition of cPLA2α.

Signaling Pathway of cPLA2α in Inflammation

The following diagram illustrates the central role of cPLA2α in the inflammatory signaling cascade and the point of intervention for this compound.

Caption: The cPLA2α signaling pathway in inflammation.

Data Presentation

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cell-based assays. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Inhibitory Activity of this compound on cPLA2α and Downstream Mediators

| Parameter | Cell Line/System | Stimulus | IC50 Value | Reference |

| cPLA2α Activity | Isolated Enzyme | - | 4.2 nM | [1][3] |

| Arachidonic Acid Release | THP-1 Cells | A23187 | 24 nM | [2][4] |

| Prostaglandin E2 (PGE2) Synthesis | Human Renal Mesangial Cells | Interleukin-1 | 8.1 nM | [4] |

| Prostaglandin E2 (PGE2) Synthesis | THP-1 Cells | A23187 | 25 nM | [1][2] |

| Leukotriene C4 (LTC4) Synthesis | THP-1 Cells | A23187 | 14 nM | [1][2] |

| Leukotriene (LT) Biosynthesis | Human Polymorphonuclear Neutrophils (PMN) | A23187 | 1-20 nM | [6][7] |

| Thromboxane B2 (TXB2) Formation | Human Whole Blood | A23187 | - | [1][3] |

Experimental Protocols

The following are detailed protocols for key cell-based inflammation assays to evaluate the efficacy of this compound.

Experimental Workflow

Caption: General experimental workflow for assessing this compound.

Protocol 1: Induction of Inflammation in THP-1 Monocytic Cells

This protocol describes the induction of an inflammatory response in the human monocytic cell line THP-1 using Lipopolysaccharide (LPS).

Materials:

-

THP-1 cells

-